molecular formula C10H10BrClO B2611897 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one CAS No. 33000-64-5

2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one

Cat. No.: B2611897
CAS No.: 33000-64-5
M. Wt: 261.54
InChI Key: IZEYISCHXYIBBQ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one” is a chemical compound that serves as an essential intermediate in the synthesis of various organic compounds . It is mainly used in laboratory research and production processes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom attached to the second carbon of a three-carbon chain. The first carbon of the chain is attached to a ketone group, and the third carbon is attached to a 4-chlorophenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 247.51600, a density of 1.518g/cm3, a boiling point of 296.7ºC at 760 mmHg, and a flash point of 133.2ºC .

Scientific Research Applications

Molecular Structures and Conformational Studies

Research on compounds closely related to 2-Bromo-1-(4-chlorophenyl)-2-methylpropan-1-one includes studies on molecular structures and conformational compositions. For instance, Shen (1984) examined bromomethyldimethylchlorosilane and 2-bromo-1-chloro-2-methylpropane using electron diffraction, revealing insights into molecular conformations (Shen, 1984).

Chemical Synthesis and Reactivity

In the field of synthetic chemistry, compounds similar to this compound are used in various chemical reactions. Matsumoto, Ilies, and Nakamura (2011) reported the use of related compounds in the [4+2] benzannulation reaction, which is significant in organic synthesis (Matsumoto, Ilies, & Nakamura, 2011). Additionally, Erdogan and Erdoğan (2019) conducted a computational study on the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, which demonstrates the compound's reactivity in organic transformations (Erdogan & Erdoğan, 2019).

Physical Properties and Phase Transitions

Research has also been conducted on the physical properties and phase transitions of related compounds. Koide, Oda, Washio, and Fujita (1966) studied 2-Bromo-1,1,1-trichloro-2-methylpropane, providing valuable information about its crystal structure and phase behavior (Koide, Oda, Washio, & Fujita, 1966).

Spectroscopy and Molecular Behavior

Spectroscopic studies are crucial for understanding the molecular behavior of such compounds. Durig, Sullivan, and Godbey (1986) explored the gas phase Raman spectra of related molecules, shedding light on their conformational stability and molecular vibrations (Durig, Sullivan, & Godbey, 1986).

Antibacterial Activities

In medicinal chemistry, derivatives of this compound have been investigated for their antibacterial properties. Dickens et al. (1991) synthesized and studied the antibacterial activity of a compound closely related to this compound, highlighting its potential in developing new antibacterial agents (Dickens et al., 1991).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-10(2,11)9(13)7-3-5-8(12)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEYISCHXYIBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1 ml of hydrogen bromide/glacial acetic acid is added to 65.5 g (0.36 mole) of 4-chlorophenyl isopropyl ketone in 200 ml of chloroform and then 57.5 g (0.36 mole) of bromine is added dropwise at 30° C. The mixture is allowed to stir at room temperature for 30 minutes and then evaporated in vacuo. 86.6 g (92% of theory) of crude 2-bromo-2-propyl 4-chlorophenyl ketone are obtained, which is immediately reacted further.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

65.5 g (0.36 mole) of 4-chlorophenyl isopropyl ketone are dissolved in 200 ml of chloroform, and 1 ml of hydrogen bromide/glacial acetic acid is added. 57.5 g (0.36 mole) of bromine are then slowly added dropwise at 30° C. and the mixture is subsequently stirred at room temperature for 30 minutes. The mixture is concentrated in vacuo to give 86.6 g (92% of theory) of crude 2-bromo-prop-2-yl 4-chlorophenyl ketone as an oil, which is further reacted directly.
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
57.5 g
Type
reactant
Reaction Step Three

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